

Physical and chemical properties of 4,7-Dibromo-3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,7-Dibromo-3-hydroxy-2-naphthoic acid

Cat. No.: B157494

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Technical Guide: 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,7-Dibromo-3-hydroxy-2-naphthoic acid**, a compound of interest for its potential biological activities. This document includes key physicochemical data, detailed experimental protocols, and insights into its known mechanism of action. All quantitative data is presented in structured tables for clarity, and relevant experimental workflows are visualized using Graphviz diagrams.

Introduction

4,7-Dibromo-3-hydroxy-2-naphthoic acid, also known by its synonym 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid, is a halogenated derivative of 3-hydroxy-2-naphthoic acid. Its chemical structure suggests potential for various biological activities, which are of interest to researchers in drug discovery and development. This guide aims to consolidate the available technical information on this compound to facilitate further research and application.

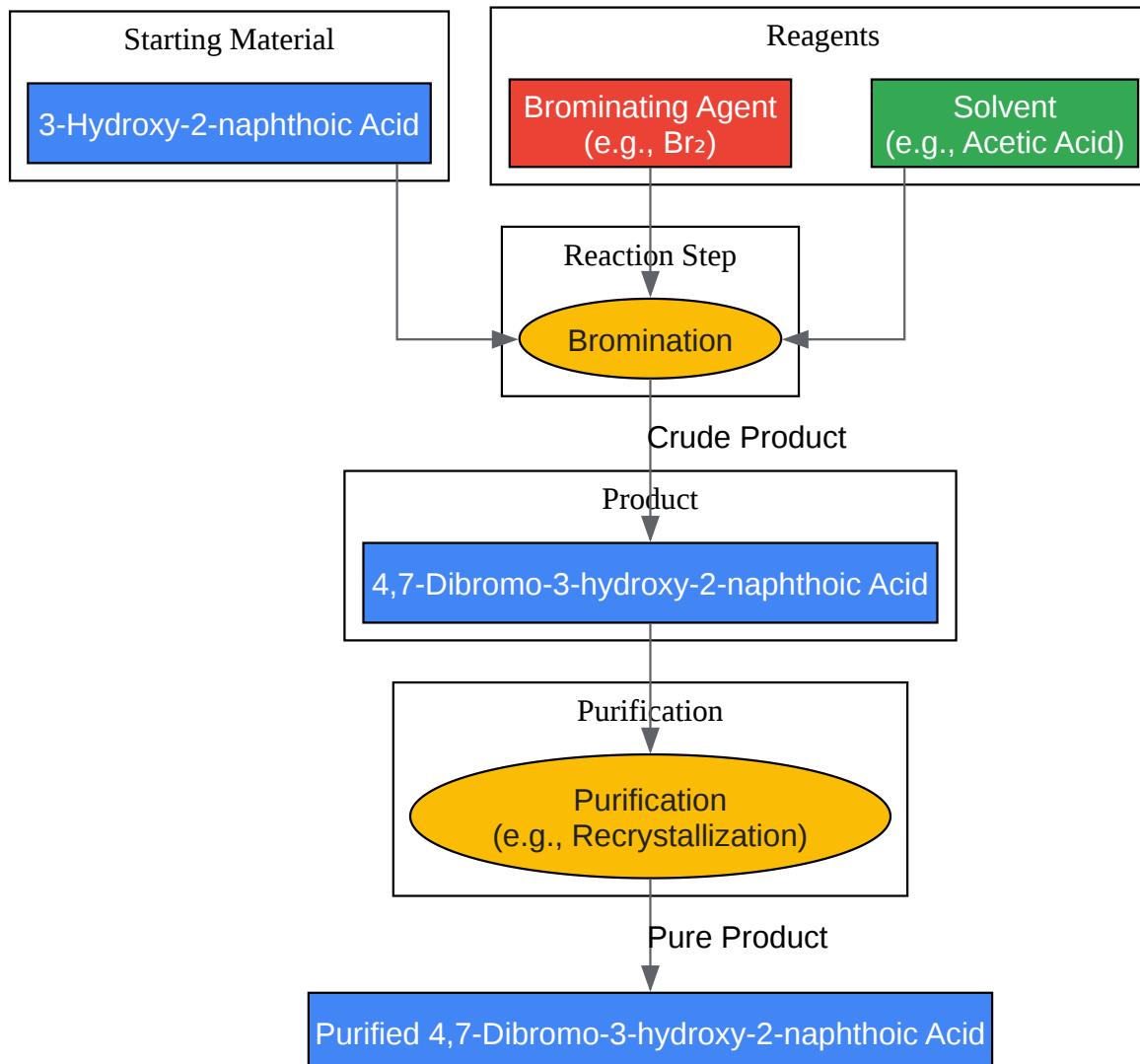
Physicochemical Properties

The fundamental physical and chemical properties of **4,7-Dibromo-3-hydroxy-2-naphthoic acid** are summarized in the table below.

Property	Value	Source
Chemical Name	4,7-Dibromo-3-hydroxy-2-naphthoic acid	N/A
Synonym	1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid	[1]
CAS Number	1779-10-8	[1]
Molecular Formula	C ₁₁ H ₆ Br ₂ O ₃	[1]
Molecular Weight	345.97 g/mol	[1]
Appearance	Light yellow to yellow to green powder/crystal	
Melting Point	251-255 °C	[2]
Purity	>98.0% (GC)	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4,7-Dibromo-3-hydroxy-2-naphthoic acid** is not readily available in the searched literature, a general approach can be inferred from the synthesis of related brominated naphthoic acids. A plausible synthetic route would involve the bromination of 3-hydroxy-2-naphthoic acid. The following diagram illustrates a logical workflow for such a synthesis.

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A potential synthetic workflow for **4,7-Dibromo-3-hydroxy-2-naphthoic acid**.

Spectral Data

Detailed spectral data for **4,7-Dibromo-3-hydroxy-2-naphthoic acid** are not available in the public domain. Researchers are advised to acquire their own spectral data upon synthesis or purchase of the compound for definitive identification and characterization.

Biological Activity and Mechanism of Action

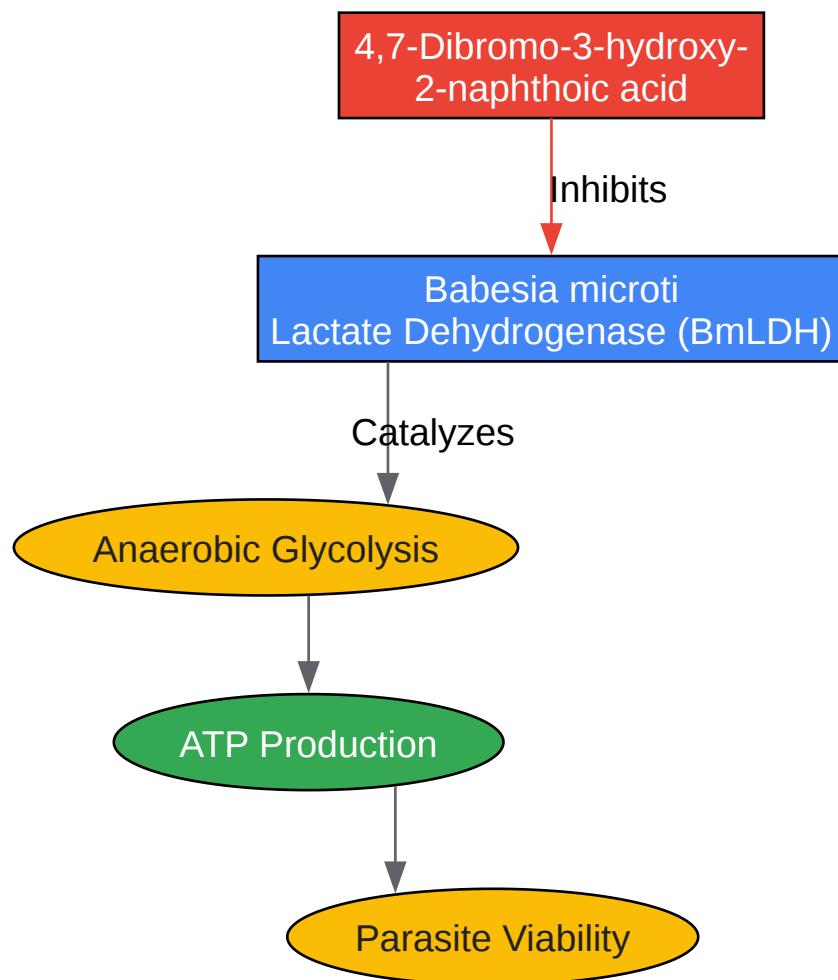
Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)

Research has identified 1,6-dibromo-2-hydroxynaphthalene 3-carboxylic acid, a synonym for **4,7-Dibromo-3-hydroxy-2-naphthoic acid**, as an inhibitor of Babesia microti lactate dehydrogenase (BmLDH).^{[3][4]} B. microti is a parasitic protozoan that causes the disease babesiosis, and BmLDH is a crucial enzyme in its anaerobic metabolism for ATP production.^[3] ^[5] Inhibition of this enzyme presents a potential therapeutic strategy against this parasite.

The inhibitory activity of the compound against recombinant BmLDH (rBmLDH) has been demonstrated, showing selectivity over human LDH.^[3] The half-maximal inhibitory concentration (IC_{50}) for rBmLDH was determined to be $53.89 \pm 13.28 \mu\text{M}$.^[5]

Signaling Pathway

The mechanism of action involves the direct inhibition of the BmLDH enzyme, thereby disrupting the parasite's energy metabolism. This disruption of the glycolytic pathway is the primary signaling event leading to the observed anti-parasitic effect.



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Inhibition of BmLDH by **4,7-Dibromo-3-hydroxy-2-naphthoic acid**.

Experimental Protocols

In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

The following is a detailed protocol for determining the inhibitory activity of **4,7-Dibromo-3-hydroxy-2-naphthoic acid** against BmLDH, based on established methodologies.^[5]

Materials:

- Recombinant Babesia microti lactate dehydrogenase (rBmLDH)
- **4,7-Dibromo-3-hydroxy-2-naphthoic acid**

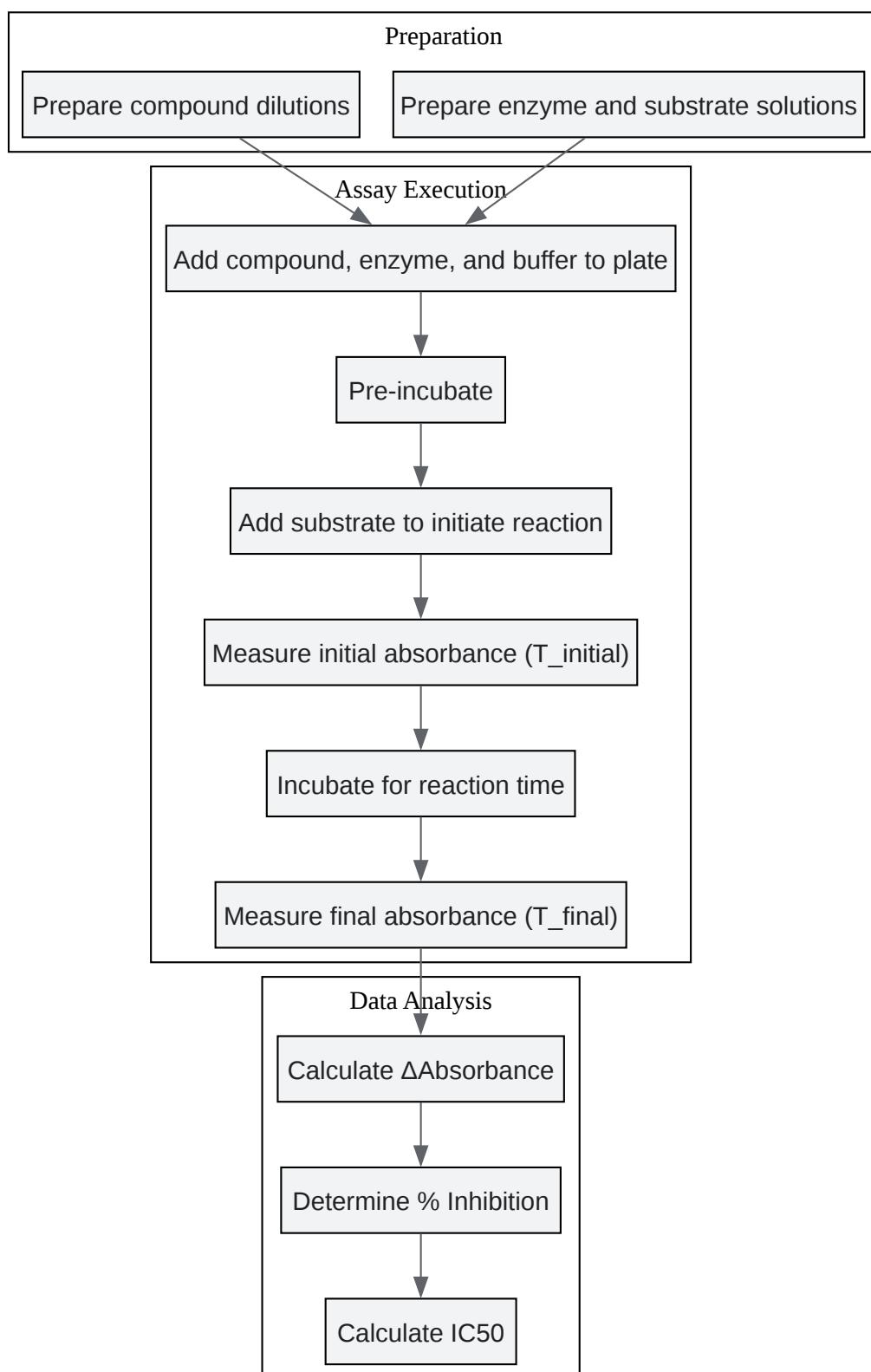
- LDH Assay Buffer
- LDH Substrate Mix
- NADH Standard
- 96-well microplate
- Spectrophotometric plate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **4,7-Dibromo-3-hydroxy-2-naphthoic acid** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the compound to achieve the desired final concentrations for the assay.
 - Reconstitute the LDH Substrate Mix and NADH Standard according to the manufacturer's instructions.
- Assay Setup:
 - In a 96-well plate, add the appropriate volume of the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
 - Add the rBmLDH enzyme solution to all wells except the blank.
 - Add the LDH Assay Buffer to bring the total volume in each well to the desired pre-incubation volume.
 - Incubate the plate for a specified time at the optimal temperature for the enzyme.
- Initiation of Reaction and Measurement:
 - Initiate the enzymatic reaction by adding the LDH Substrate Mix to all wells.

- Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) at time zero ($T_{initial}$).^[5]
- Incubate the plate at the reaction temperature for a defined period (e.g., 5 minutes).^[5]
- Measure the final absorbance (T_{final}).

- Data Analysis:
 - Calculate the change in absorbance ($\Delta Absorbance = T_{final} - T_{initial}$).
 - Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the compound concentration and calculate the IC_{50} value using appropriate software.

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